N-(3,4-dimethylphenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a 2-methylpropane-2-sulfonyl group at position 6 and an acetamide-linked 3,4-dimethylphenyl moiety at position 2. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the dimethylphenyl group contributes to lipophilicity and target selectivity . Such structural motifs are common in agrochemicals and pharmaceuticals, particularly in herbicides and kinase inhibitors.
Properties
IUPAC Name |
2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-12-6-7-14(10-13(12)2)20-16(25)11-23-18(26)24-15(21-23)8-9-17(22-24)29(27,28)19(3,4)5/h6-10H,11H2,1-5H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCGCMNCDBOSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring the mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H25N3O3S
- Molecular Weight : 443.6 g/mol
- IUPAC Name : this compound
- InChI Key : QNMMSQMZEFAMPE-UHFFFAOYSA-N
These properties indicate a compound with significant molecular complexity, suggesting diverse interactions with biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties that can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The presence of the triazole moiety is linked to anti-inflammatory actions through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
| Effect | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., HCT-116) |
| Antimicrobial | Exhibits activity against pathogenic bacteria and fungi |
| Anti-inflammatory | Reduces inflammation in animal models |
| Neuroprotective | Protects neuronal cells from oxidative damage and apoptosis |
Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated the cytotoxic effects of similar triazole derivatives on human cancer cell lines. The results indicated that specific derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116), suggesting potent anticancer activity .
Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties of triazole compounds found that they significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of apoptotic pathways and enhancement of antioxidant defenses .
Study 3: Anti-inflammatory Action
In a model of acute inflammation, compounds structurally related to this compound were shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
(a) N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Core Structure : Triazolo[1,5-a]pyrimidine (vs. triazolo[4,3-b]pyridazine in the target compound).
- Substituents : Sulfonamide at position 2 and difluorophenyl at position 3.
- Activity : Herbicidal action via acetolactate synthase (ALS) inhibition .
(b) N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Core Structure : Oxazolidinyl-acetamide (vs. triazolo-pyridazine).
- Substituents : Methoxy and dimethylphenyl groups.
- Activity : Fungicidal activity against Phytophthora spp. .
- Comparison : The absence of a sulfonyl group in oxadixyl reduces its metabolic stability compared to the target compound, which may explain differences in environmental persistence.
(a) N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 69)
- Core Structure : Benzo[b]oxazolo[3,4-d][1,4]oxazine (vs. triazolo-pyridazine).
- Substituents : Hydroxypropynyl-pyridine and acetamide.
- Synthesis : Pd-catalyzed coupling of bromopyridine derivatives with hydroxypropynyl groups .
- Comparison : The benzo-oxazolo-oxazine core may exhibit reduced enzymatic inhibition compared to triazolo-pyridazine due to lower electron-deficient character .
(b) N-(((3S,3aS)-1-oxo-7-(5-(2-oxooxazolidin-3-yl)pyridin-3-yl)-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 73)
- Core Structure: Similar to Compound 69 but with an oxazolidinone substituent.
- Substituents: Oxazolidinone-pyridine and acetamide.
- Activity: Enhanced solubility due to the oxazolidinone group .
- Comparison: The 2-methylpropane-2-sulfonyl group in the target compound may confer stronger hydrophobic interactions than oxazolidinone, favoring membrane penetration .
Data Tables
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Groups: The 2-methylpropane-2-sulfonyl moiety in the target compound likely enhances metabolic stability compared to non-sulfonylated analogues like oxadixyl .
- Heterocyclic Cores : Triazolo-pyridazine derivatives may exhibit stronger π-π stacking interactions with enzyme active sites compared to benzo-oxazolo-oxazines (e.g., Compounds 69 and 73) due to their planar geometry .
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound could improve lipophilicity and membrane permeability relative to polar substituents like hydroxypropynyl (Compound 69) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
